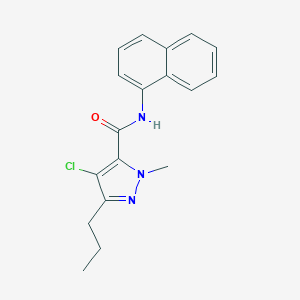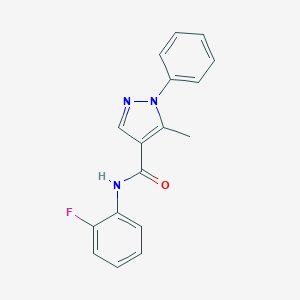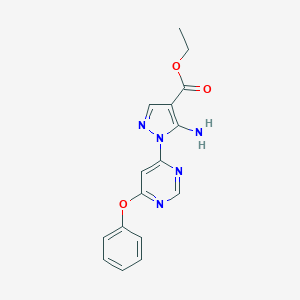![molecular formula C25H18N6OS B287687 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287687.png)
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential in drug development. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of specific enzymes such as kinases and phosphodiesterases. This inhibition leads to the modulation of various signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. These effects make it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile in lab experiments include its potent activity against various targets and its ability to modulate multiple signaling pathways. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. These include:
1. Optimization of the compound to improve its pharmacokinetic properties and reduce potential toxicity.
2. Further studies to identify specific targets and signaling pathways that are modulated by the compound.
3. Development of drugs based on the compound for the treatment of cancer, inflammation, and neurological disorders.
4. Investigation of the potential use of the compound in combination with other drugs for improved efficacy.
5. Studies to identify potential biomarkers for patient selection and monitoring of drug response.
In conclusion, 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a promising compound for drug development due to its potent activity against various targets and its ability to modulate multiple signaling pathways. Further studies are needed to optimize the compound and develop drugs based on it for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves several steps. The starting materials include 1-naphthyloxyacetyl chloride, 2-phenyl-6-(4-methylthiophenyl)pyrimidin-4-amine, and 4-cyanopyrazole. These compounds are then reacted in the presence of a base such as triethylamine to form the desired product.
Aplicaciones Científicas De Investigación
The compound 5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has been studied for its potential use in drug development. It has been found to have activity against various targets such as kinases and phosphodiesterases. This makes it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders.
Propiedades
Nombre del producto |
5-amino-3-(methylsulfanyl)-1-[6-(1-naphthyloxy)-2-phenylpyrimidin-4-yl]-1H-pyrazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C25H18N6OS |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
5-amino-3-methylsulfanyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C25H18N6OS/c1-33-25-19(15-26)23(27)31(30-25)21-14-22(29-24(28-21)17-9-3-2-4-10-17)32-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,27H2,1H3 |
Clave InChI |
AGUQHEBHZIRNFF-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CSC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)




![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)

